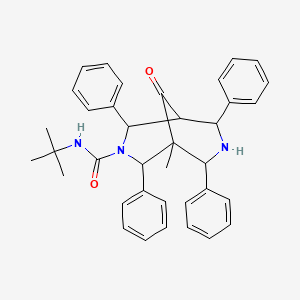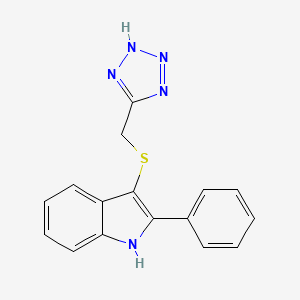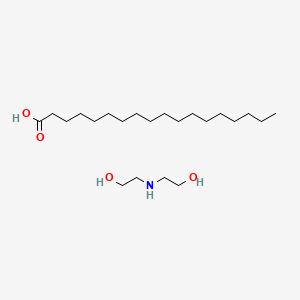![molecular formula C18H33N3O4 B13776723 beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- CAS No. 69856-01-5](/img/structure/B13776723.png)
beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-: is a synthetic compound that belongs to the class of beta-amino acids. It is characterized by the presence of a beta-alanine backbone with additional functional groups that confer unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the beta-alanine backbone through a condensation reaction.
Step 2: Introduction of the carboxyethyl group via esterification or amidation.
Step 3: Attachment of the heptyl-dihydro-imidazolyl group through nucleophilic substitution or addition reactions.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Techniques like chromatography and crystallization are often employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the carboxyethyl group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the heptyl or imidazole groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products depend on the specific reactions and conditions but may include various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for potential biological activity, including enzyme inhibition or receptor binding.
Medicine:
- Explored for therapeutic applications, such as drug development for specific diseases.
Industry:
- Utilized in the development of novel materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups and their ability to form bonds or interact with biological molecules.
Comparaison Avec Des Composés Similaires
Beta-Alanine: A simpler analog without the additional functional groups.
N-(2-carboxyethyl)-beta-Alanine: Lacks the heptyl-dihydro-imidazolyl group.
N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-beta-Alanine: Lacks the carboxyethyl group.
Uniqueness: The presence of both the carboxyethyl and heptyl-dihydro-imidazolyl groups makes this compound unique, providing distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Numéro CAS |
69856-01-5 |
|---|---|
Formule moléculaire |
C18H33N3O4 |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
3-[2-carboxyethyl-[2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethyl]amino]propanoic acid |
InChI |
InChI=1S/C18H33N3O4/c1-2-3-4-5-6-7-16-19-10-13-21(16)15-14-20(11-8-17(22)23)12-9-18(24)25/h2-15H2,1H3,(H,22,23)(H,24,25) |
Clé InChI |
VXWCUMLZBRJYFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=NCCN1CCN(CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)

![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
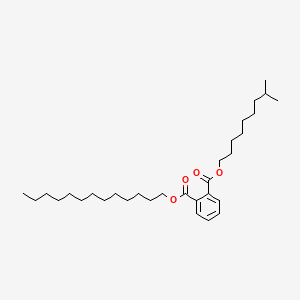
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)

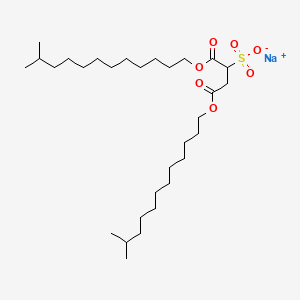
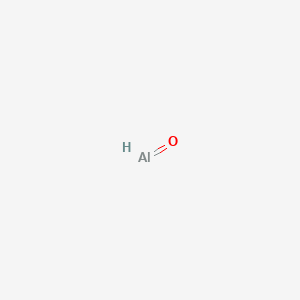
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
palladium(II)]](/img/structure/B13776679.png)
